molecular formula C9H8F2O3 B2665576 3,5-Difluoro-2-methoxyphenylacetic acid CAS No. 886761-63-3

3,5-Difluoro-2-methoxyphenylacetic acid

Cat. No.: B2665576
CAS No.: 886761-63-3
M. Wt: 202.157
InChI Key: ZGQFCTIILPHXJN-UHFFFAOYSA-N
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Description

The Role of Fluorinated Phenylacetic Acid Scaffolds in Contemporary Organic Synthesis

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine, being the most electronegative element, imparts unique properties to a carbon scaffold that are difficult to achieve with other elements. When applied to the phenylacetic acid framework, fluorination can profoundly influence a molecule's physicochemical and biological characteristics.

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the molecule's metabolic stability and prolonging its half-life in biological systems. researchgate.net

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity (oil/fat solubility) of a molecule. This can enhance its ability to cross cell membranes, a critical factor for the bioavailability of many therapeutic agents. researchgate.netnbinno.com

Binding Affinity: The introduction of fluorine can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its biological target. It can participate in favorable electrostatic interactions and hydrogen bonds, potentially increasing the binding affinity and potency of a drug candidate. researchgate.netnih.gov

Acidity (pKa) Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid moiety, making it more acidic. This modification can affect the compound's solubility, ionization state at physiological pH, and interaction with target receptors. researchgate.net

These combined effects make fluorinated phenylacetic acids, such as 3,5-Difluoro-2-methoxyphenylacetic acid, highly sought-after building blocks for creating novel pharmaceuticals and agrochemicals with improved performance profiles. nbinno.com

Historical Development and Evolution of Synthetic Strategies for Arylacetic Acid Derivatives

The synthesis of arylacetic acids, also known as phenylacetic acids, has a rich history with methods evolving from classical multi-step procedures to highly efficient modern catalytic reactions.

Historically, a common route involved the conversion of a benzyl (B1604629) halide to a benzyl cyanide, followed by hydrolysis to yield the desired arylacetic acid. Another classic approach is the Willgerodt-Kindler reaction, which allows for the synthesis of arylalkanoic acids from aryl ketones.

The advent of transition-metal catalysis revolutionized the synthesis of these compounds. Palladium-catalyzed cross-coupling reactions, for instance, enable the direct formation of the aryl-acetic acid bond under mild conditions. One such modern approach involves the coupling of an arylboronic acid with a haloacetic acid derivative. The synthesis of fluorophenylacetic acids specifically has been the subject of considerable process development, as highlighted in patents for key pharmaceutical intermediates. glpbio.com For a compound like this compound, a plausible modern synthetic route could begin with the corresponding 3,5-difluorophenol, followed by methylation to form the methoxy (B1213986) group, subsequent functionalization of the aromatic ring, and introduction of the acetic acid side chain.

Table 2: Comparison of Major Synthetic Strategies for Arylacetic Acids
MethodStarting MaterialsKey TransformationGeneral Characteristics
From Benzyl CyanideBenzyl Halide, Cyanide SaltNucleophilic substitution followed by hydrolysisClassical, multi-step, may use toxic reagents.
Willgerodt-Kindler ReactionAryl Ketone, Sulfur, AmineRearrangement and oxidationUseful for specific substrates, often requires harsh conditions.
From Mandelic AcidSubstituted Mandelic AcidReduction of the benzylic hydroxyl groupEffective for electron-rich aromatic systems. glpbio.com
Palladium-Catalyzed Cross-CouplingAryl Halide or Boronic Acid, HaloacetateC-C bond formation via catalysisModern, high efficiency, broad substrate scope, mild conditions.

Overview of Academic Research Trajectories Focusing on this compound

Specific academic literature focusing directly on this compound is limited, which indicates its primary role as a specialized chemical intermediate rather than an endpoint of research. However, the research trajectory for this compound can be inferred from studies on its structural isomers and related fluorinated molecules.

The primary application for a compound with this substitution pattern is as a building block in discovery chemistry pipelines. Medicinal chemists would utilize this molecule to synthesize more complex derivatives for biological screening. For example, its close isomer, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, is noted as a compound of interest in medicinal chemistry. Research on related structures has explored applications in anticancer and antimicrobial discovery programs. The unique substitution pattern of 3,5-difluoro with a 2-methoxy group provides a distinct electronic and steric profile that chemists can exploit to probe the structure-activity relationships of a lead compound. The carboxylic acid handle allows for straightforward conversion to esters, amides, and other functional groups, enabling the rapid generation of a library of diverse molecular structures for testing.

Physicochemical and Structural Data

Due to the limited availability of specific experimental data for this compound, the following table provides computed data for its close structural isomer, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No. 1558274-26-2), to offer a contextual reference for its expected properties. nih.govbldpharm.com

Table 1: Physicochemical Properties of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (Isomer)
PropertyValueSource
Molecular FormulaC₉H₈F₂O₃ nih.gov
Molecular Weight202.15 g/mol nih.gov
XLogP3 (Computed)1.6 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count3 nih.gov
Topological Polar Surface Area46.5 Ų nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-difluoro-2-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQFCTIILPHXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 3,5 Difluoro 2 Methoxyphenylacetic Acid

Retrosynthetic Analysis and Key Disconnections for the Difluoromethoxyphenylacetic Acid Moiety

A retrosynthetic analysis of 3,5-Difluoro-2-methoxyphenylacetic acid reveals several plausible disconnections, each suggesting a different synthetic pathway. The most logical disconnections focus on the formation of the carbon-carbon bond between the aromatic ring and the acetic acid side chain, and the introduction of the carboxylic acid functionality.

One primary disconnection severs the bond between the phenyl ring and the α-carbon of the acetic acid group. This leads to precursors such as a halogenated or organometallic derivative of 1,3-difluoro-2-methoxybenzene and a two-carbon synthon representing the acetic acid moiety. This approach forms the basis for cross-coupling strategies.

Another key disconnection involves the functional group interconversion of the carboxylic acid. A common precursor for a carboxylic acid is a nitrile group, suggesting that 3,5-difluoro-2-methoxyphenylacetonitrile could be a key intermediate. This nitrile, in turn, can be synthesized from the corresponding benzyl (B1604629) halide.

A third approach considers the formation of the acetic acid side chain via alkylation of the aromatic ring, which points towards Friedel-Crafts type reactions. This would involve reacting 1,3-difluoro-2-methoxybenzene with a suitable two-carbon electrophile.

Established and Emerging Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes have been explored for the preparation of this compound and its analogs.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Acetic Acid Linkages

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of aryl-acetic acid linkages. A common strategy involves the coupling of an aryl halide, such as 2-bromo-1,3-difluoro-5-methoxybenzene, with a suitable acetate (B1210297) equivalent.

One such method is the palladium-catalyzed carbonylation of aryl halides. This reaction introduces a carbonyl group which can then be further elaborated to the acetic acid moiety. For instance, the carbonylation of an aryl bromide in the presence of carbon monoxide and a suitable nucleophile can yield the corresponding carboxylic acid or ester. The reaction conditions for such transformations are continually being optimized to improve efficiency and functional group tolerance. Ligand-free palladium-catalyzed hydroxycarbonylation of aryl halides at room temperature and atmospheric pressure has been reported to give high yields of aromatic carboxylic acids.

Another approach is the direct coupling of an aryl halide with a malonate derivative, followed by hydrolysis and decarboxylation to yield the desired phenylacetic acid.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂P(t-Bu)₃K₂CO₃Toluene (B28343)80Moderate to High
PdCl₂(dppf)dppfCs₂CO₃Dioxane100Moderate

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Acetic Acid Synthesis

Friedel-Crafts Alkylation Strategies in Fluorinated Aromatic Synthesis

Friedel-Crafts alkylation offers a direct method for introducing the acetic acid side chain onto the aromatic ring. However, the reaction with fluorinated and methoxy-substituted benzenes can be challenging due to the directing effects and potential for side reactions. The Friedel–Crafts acylation, followed by reduction, is often a more reliable alternative to direct alkylation, as it avoids polyalkylation and carbocation rearrangements.

The acylation of 1,3-difluoro-2-methoxybenzene with an acyl halide like chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield an α-chloroacetophenone intermediate. Subsequent reduction of the ketone and hydrolysis of the chloride would lead to the desired phenylacetic acid. The choice of Lewis acid and reaction conditions is crucial to control regioselectivity and prevent unwanted side reactions.

Carboxylic Acid Formation via Nitrile Hydrolysis of Corresponding Precursors

The hydrolysis of a nitrile precursor is a well-established and reliable method for the synthesis of carboxylic acids. This strategy involves the initial synthesis of 3,5-difluoro-2-methoxyphenylacetonitrile. This intermediate can be prepared from the corresponding 3,5-difluoro-2-methoxybenzyl halide via nucleophilic substitution with a cyanide salt.

The subsequent hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. Base-catalyzed hydrolysis is usually performed by refluxing the nitrile with an aqueous or alcoholic solution of a strong base, like sodium or potassium hydroxide, followed by acidification to liberate the carboxylic acid.

Hydrolysis ConditionReagentsTemperature (°C)Reaction Time (h)
AcidicH₂SO₄ (aq)Reflux4 - 8
BasicNaOH (aq), then H⁺Reflux6 - 12

Table 2: General Conditions for Nitrile Hydrolysis

Direct Functionalization and Halogenation Approaches

Direct functionalization of the 1,3-difluoro-2-methoxybenzene core presents an alternative, though often less regioselective, approach. Methods involving directed ortho-metalation could potentially be employed to introduce a functional group at the 6-position, which could then be converted to the acetic acid side chain. However, the directing ability of the methoxy (B1213986) group in the presence of two fluorine atoms would need to be carefully considered.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any multi-step synthesis is critically dependent on the optimization of each reaction step. For the synthesis of this compound, key parameters for optimization include the choice of catalyst and ligands for cross-coupling reactions, the selection of Lewis acids and solvents for Friedel-Crafts reactions, and the concentration and temperature for nitrile hydrolysis.

Investigation of Side Reactions and Byproduct Formation in Scalable Synthesis

In the context of scaling up the synthesis of this compound, several potential side reactions can compromise the yield and purity of the final product. These reactions are often dependent on the chosen synthetic route and the specific reaction conditions employed.

One common route to phenylacetic acids involves the Willgerodt-Kindler reaction , which typically starts from the corresponding acetophenone (B1666503) (in this case, 3',5'-difluoro-2'-methoxyacetophenone). This reaction, which utilizes sulfur and an amine (such as morpholine), proceeds through a thioamide intermediate. A primary side reaction in this process is the incomplete conversion of the thioamide to the final carboxylic acid, leading to the thioamide remaining as an impurity. Furthermore, hydrolysis of the thioamide can sometimes be challenging, and harsh conditions may lead to the formation of other byproducts. wikipedia.org

Another prevalent synthetic strategy is the hydrolysis of a phenylacetonitrile intermediate (2-(3,5-difluoro-2-methoxyphenyl)acetonitrile). Both acidic and basic hydrolysis can be employed, each with its own set of potential side reactions. Under strong basic conditions, the desired carboxylic acid is formed as a salt. However, incomplete hydrolysis can leave unreacted nitrile as an impurity. Acid-catalyzed hydrolysis, on the other hand, can sometimes lead to the formation of the corresponding amide (2-(3,5-difluoro-2-methoxyphenyl)acetamide) as a significant byproduct if the reaction is not driven to completion.

A third approach involves the carbonation of a Grignard reagent derived from the corresponding benzyl halide (3,5-difluoro-2-methoxybenzyl halide). A significant side reaction in this process is the formation of a homocoupling product (1,2-bis(3,5-difluoro-2-methoxyphenyl)ethane) due to the reaction of the Grignard reagent with the starting benzyl halide. The presence of residual starting material can also be an issue.

Beyond these route-specific side reactions, there are other potential transformations that can occur, particularly under the strenuous conditions that can be required for scalable synthesis.

Decarboxylation of the final product, this compound, to form 2,4-difluoro-1-methoxy-5-methylbenzene is a potential degradation pathway, especially at elevated temperatures. elsevierpure.comresearchgate.net The rate of decarboxylation can be influenced by the pH of the reaction medium. elsevierpure.comresearchgate.net

Given the presence of a methoxy group on the aromatic ring, demethylation is another potential side reaction, which would lead to the formation of 3,5-difluoro-2-hydroxyphenylacetic acid. This can be particularly problematic if acidic conditions, such as with hydrobromic or hydrochloric acid, are used in any of the synthetic steps.

Finally, while the carbon-fluorine bond is generally strong, defluorination can occur under certain reductive or harsh basic conditions, leading to the formation of monofluorinated or non-fluorinated impurities.

Effective control of these side reactions in a scalable synthesis relies on careful optimization of reaction parameters such as temperature, reaction time, reagent stoichiometry, and the choice of solvents and catalysts. Rigorous purification of intermediates and the final product is also crucial to ensure the desired quality standards are met.

Potential Side Reaction Precursor/Intermediate Byproduct Formed Conditions Favoring Formation
Incomplete Thioamide Hydrolysis2-(3,5-difluoro-2-methoxyphenyl)ethanethioamide2-(3,5-difluoro-2-methoxyphenyl)ethanethioamideInsufficient hydrolysis time or reagent
Incomplete Nitrile Hydrolysis2-(3,5-difluoro-2-methoxyphenyl)acetonitrile2-(3,5-difluoro-2-methoxyphenyl)acetamideIncomplete acid or base hydrolysis
Homocoupling3,5-difluoro-2-methoxybenzyl halide (Grignard route)1,2-bis(3,5-difluoro-2-methoxyphenyl)ethaneReaction of Grignard reagent with starting halide
DecarboxylationThis compound2,4-difluoro-1-methoxy-5-methylbenzeneHigh temperatures elsevierpure.comresearchgate.net
DemethylationThis compound or intermediates3,5-difluoro-2-hydroxyphenylacetic acidStrong acidic conditions
DefluorinationThis compound or intermediatesMonofluorinated or non-fluorinated analoguesHarsh reductive or basic conditions

Chemical Reactivity and Derivatization Chemistry of 3,5 Difluoro 2 Methoxyphenylacetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is the most prominent functional handle in 3,5-Difluoro-2-methoxyphenylacetic acid, readily undergoing a variety of transformations to yield a wide array of derivatives.

Esterification Reactions for Diverse Ester Derivatives

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various esterification methods. These reactions are fundamental in modifying the compound's polarity, solubility, and pharmacokinetic properties.

Standard acid-catalyzed esterification, often employing a strong acid catalyst such as sulfuric acid in an excess of the corresponding alcohol, can be used to produce simple alkyl esters. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are frequently employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an active intermediate that is readily attacked by an alcohol.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of phenylacetic acids suggests that a wide range of alcohols, including primary, secondary, and functionalized alcohols, can be used to generate a diverse library of ester derivatives.

Table 1: Representative Esterification Reactions of Phenylacetic Acids

Alcohol Coupling Agent/Catalyst Solvent Product
Methanol H₂SO₄ (catalytic) Methanol Methyl 2-(3,5-difluoro-2-methoxyphenyl)acetate
Ethanol EDCI, DMAP Dichloromethane (B109758) Ethyl 2-(3,5-difluoro-2-methoxyphenyl)acetate

Amide Bond Formation and N-Substituted Amide Synthesis

The synthesis of amides from this compound provides access to a class of compounds with significant potential in drug discovery, as the amide bond is a key feature in many biologically active molecules. The formation of N-substituted amides can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a suitable coupling agent.

Commonly used coupling agents for amide bond formation include carbodiimides (DCC, EDCI), as well as phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). These reagents activate the carboxylic acid, facilitating its reaction with the amine nucleophile. The choice of solvent and reaction temperature can be optimized to ensure high yields and purity of the resulting amide.

The versatility of this reaction allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the fine-tuning of the molecule's physicochemical and biological properties.

Table 2: Synthesis of N-Substituted Amides from Phenylacetic Acids

Amine Coupling Agent Solvent Product
Ammonia SOCl₂ then NH₃ Toluene (B28343) 2-(3,5-Difluoro-2-methoxyphenyl)acetamide
Aniline EDCI, HOBt N,N-Dimethylformamide N-Phenyl-2-(3,5-difluoro-2-methoxyphenyl)acetamide

Decarboxylation Pathways and Related Transformations

Decarboxylation of phenylacetic acids, which involves the removal of the carboxylic acid group as carbon dioxide, can be a challenging transformation. However, under specific conditions, this reaction can be induced to yield 2,6-difluoroanisole. This transformation is typically achieved through thermal methods or in the presence of a catalyst. For instance, heating the acid in a high-boiling solvent, sometimes with a copper catalyst, can promote decarboxylation.

It is important to note that the stability of the resulting carbanion intermediate plays a crucial role in the feasibility of the decarboxylation reaction. While there is a lack of specific studies on the decarboxylation of this compound, research on similar substituted phenylacetic acids suggests that the reaction proceeds via the formation of a benzylic carbanion, which is subsequently protonated. nih.gov

Electrophilic Aromatic Substitution (EAS) on the Difluoromethoxy-Substituted Phenyl Ring

The phenyl ring of this compound is substituted with two fluorine atoms, a methoxy (B1213986) group, and an acetic acid side chain. These substituents exert significant influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The fluorine atoms are deactivating and ortho-, para-directing, while the methoxy group is strongly activating and ortho-, para-directing. The acetic acid side chain is a weakly deactivating and meta-directing group.

The combined directing effects of these substituents make predicting the outcome of EAS reactions complex. The powerful activating and ortho-, para-directing effect of the methoxy group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it. However, the positions ortho to the methoxy group are already substituted with fluorine atoms. Therefore, the most likely position for electrophilic attack is the para position to the methoxy group (C4).

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration of the analogous 1,3-difluorobenzene (B1663923) is known to yield 1,3-difluoro-2-nitrobenzene. In the case of 1,3-difluoro-2-methoxybenzene, nitration would be expected to occur at the C4 position, yielding 1,3-difluoro-2-methoxy-4-nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr) Driven Transformations

The presence of two electron-withdrawing fluorine atoms on the aromatic ring of this compound makes it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile attacks the electron-deficient aromatic ring, displacing one of the leaving groups, in this case, a fluoride (B91410) ion.

For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group. The two fluorine atoms contribute to the electron deficiency of the ring. The reaction is typically carried out with strong nucleophiles, such as alkoxides, thiolates, or amines, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

The position of nucleophilic attack will be influenced by the electronic effects of the substituents. The methoxy group, being electron-donating, would disfavor nucleophilic attack at the ortho and para positions. Therefore, a nucleophile is most likely to attack at one of the fluorine-bearing carbons.

Modifications and Derivatizations of the Methoxy Group

The methoxy group on the phenyl ring can be a target for chemical modification, most commonly through demethylation to yield the corresponding phenol. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). researchgate.netmdma.ch

The reaction with BBr₃ in an inert solvent like dichloromethane is a widely used method for the cleavage of aryl methyl ethers. commonorganicchemistry.comresearchgate.netorgsyn.org The resulting phenol, 3,5-difluoro-2-hydroxyphenylacetic acid, can then serve as a precursor for further derivatization, such as the synthesis of esters or ethers at the phenolic hydroxyl group. This modification can significantly alter the biological activity and properties of the parent molecule.

Stereoselective Transformations and Chiral Derivatization

While specific documented examples of stereoselective transformations and chiral derivatization focusing exclusively on this compound as a chiral building block are not extensively reported in publicly available literature, its chemical structure as a substituted phenylacetic acid lends itself to well-established methodologies for creating chiral molecules. The principles of asymmetric synthesis and chiral resolution applicable to arylacetic acids in general can be extrapolated to understand the potential of this compound in stereoselective chemistry.

The primary focus for introducing chirality to a molecule like this compound would be the α-carbon (the carbon atom adjacent to the carboxyl group). Reactions targeting this position can lead to the formation of a stereocenter. The main strategies to achieve this include direct asymmetric synthesis to create a specific enantiomer or the resolution of a racemic mixture.

Potential Stereoselective Approaches:

Asymmetric Alkylation: One of the most powerful methods for creating a chiral center α to a carbonyl group is through asymmetric alkylation. This can be achieved by converting the carboxylic acid to an enolate and then reacting it with an electrophile in the presence of a chiral auxiliary or a chiral catalyst. A notable approach for arylacetic acids is the direct, highly enantioselective alkylation using a chiral lithium amide as a non-covalent, traceless auxiliary. nih.gov This method avoids the need to attach and later remove a chiral auxiliary from the substrate. nih.gov For instance, the enediolate of the phenylacetic acid could be formed using a strong base, and a chiral amine could then direct the approach of an alkylating agent to one face of the enediolate, resulting in a product with high enantiomeric excess. nih.gov

Chiral Resolution: If a racemic mixture of an α-substituted derivative of this compound were synthesized, it could be separated into its constituent enantiomers through chiral resolution. A common method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. google.comgoogle.com Chiral amines, such as (S)-(-)-1-(2-naphthyl)ethylamine, are often used for this purpose. google.com The resulting diastereomeric salts typically have different solubilities, allowing for their separation by fractional crystallization. google.com After separation, the chiral amine can be removed by treatment with an acid to yield the enantiomerically pure carboxylic acid.

Chiral Derivatizing Agents for Analysis: In the context of analysis, chiral derivatizing agents can be used to convert the enantiomers of a chiral derivative of this compound into diastereomers. These diastereomers can then be separated and quantified using standard chromatographic techniques like HPLC or NMR spectroscopy. tcichemicals.com Reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) are frequently used to form diastereomeric esters with chiral alcohols, which can be analyzed to determine enantiomeric purity and absolute configuration. tcichemicals.com While this is an analytical technique, the underlying principle of forming diastereomers is central to chiral derivatization.

Hypothetical Application in Asymmetric Synthesis:

To illustrate how this compound could be used as a prochiral substrate in an asymmetric transformation, the following table outlines a hypothetical enantioselective alkylation based on established methods for other arylacetic acids. nih.gov

ReactantChiral Reagent/CatalystElectrophileReaction ConditionsHypothetical ProductExpected Outcome
This compoundChiral Lithium Amide (e.g., derived from a C2-symmetric amine)Alkyl Halide (e.g., Ethyl Iodide)1. Formation of enediolate with n-butyllithium and chiral amine in an aprotic solvent (e.g., THF) at low temperature. 2. Addition of the electrophile.(R)- or (S)-2-(3,5-Difluoro-2-methoxyphenyl)butanoic acidFormation of the chiral product with potentially high enantiomeric excess (e.g., >90% ee), depending on the choice of chiral amine and reaction optimization. nih.gov

This hypothetical example demonstrates the potential of this compound to serve as a building block in asymmetric synthesis, allowing for the introduction of a stereocenter with a high degree of stereocontrol. The fluorinated and methoxylated phenyl ring remains as a key structural motif in the final chiral product.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 3,5-Difluoro-2-methoxyphenylacetic acid by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display two signals for the two aromatic protons. Due to coupling with the adjacent fluorine atoms, these signals would be expected to appear as complex multiplets. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would typically appear as a singlet, while the methoxy (B1213986) (-OCH₃) protons would also present as a singlet, likely at a characteristic chemical shift. The acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in this compound. The signals for the carbon atoms bonded to fluorine would exhibit characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a powerful diagnostic tool for confirming the positions of the fluorine atoms on the aromatic ring. The carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift, characteristic of this functional group.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would be used to directly observe the fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and would therefore be expected to give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms on the aromatic ring.

Expected NMR Data Summary for this compound

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Inferred Structural Unit
¹H Variable, broad Singlet Carboxylic acid (-COOH)
¹H ~6.5 - 7.5 Multiplet Aromatic protons (Ar-H)
¹H ~3.9 Singlet Methoxy protons (-OCH₃)
¹H ~3.6 Singlet Methylene protons (-CH₂-)
¹³C ~170 - 180 Singlet Carbonyl carbon (-COOH)
¹³C ~100 - 160 Multiplets (due to C-F coupling) Aromatic carbons (Ar-C)
¹³C ~55 - 65 Singlet Methoxy carbon (-OCH₃)
¹³C ~35 - 45 Singlet Methylene carbon (-CH₂-)

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., ESI-MS, LC-MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS would be an ideal technique for the accurate mass determination of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, allowing for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C₉H₈F₂O₃).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS would involve the separation of the compound by liquid chromatography followed by tandem mass spectrometry. In MS/MS analysis, the parent ion (e.g., [M-H]⁻) is selected and fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different functional groups. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group or parts of the acetic acid side chain.

Expected Mass Spectrometry Data for this compound

Technique Ionization Mode Expected m/z Information Obtained
ESI-MS Negative [M-H]⁻ Molecular Weight Confirmation
HRMS Negative Exact mass of [M-H]⁻ Elemental Formula Confirmation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. The C-O stretching of the methoxy group and the C-F stretching vibrations would also give rise to characteristic bands in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations and the C-F bonds would be expected to show characteristic signals in the Raman spectrum.

Expected Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (broad) O-H stretch Carboxylic acid
~1700 (strong) C=O stretch Carboxylic acid
~1600, ~1450 C=C stretch Aromatic ring
~1250 C-O stretch Methoxy group

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations (if applicable)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating enantiomers if the molecule is chiral.

Purity Assessment: A reversed-phase HPLC method would be developed to assess the purity of a sample of this compound. The compound would be dissolved in a suitable solvent and injected onto a C18 column. A mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would be used to elute the compound. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions. The presence of any impurity peaks would indicate a lower purity, and the area of these peaks could be used to quantify the level of impurities.

Enantiomeric Separations: this compound is not chiral, and therefore, enantiomeric separation is not applicable.

Typical HPLC Parameters for Purity Assessment

Parameter Description
Column Reversed-phase C18
Mobile Phase Gradient or isocratic mixture of acidified water and acetonitrile/methanol
Detection UV-Vis at a suitable wavelength (e.g., 254 nm)
Flow Rate Typically 0.5 - 1.5 mL/min

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Information Obtainable from X-ray Crystallography

Parameter Description
Molecular Structure Unambiguous confirmation of the connectivity of atoms.
Bond Lengths and Angles Precise measurements of all bond lengths and angles.
Conformation The three-dimensional shape of the molecule in the solid state.
Crystal Packing Information on how the molecules are arranged in the crystal lattice.

Computational Chemistry and Theoretical Studies on 3,5 Difluoro 2 Methoxyphenylacetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and molecular properties of 3,5-Difluoro-2-methoxyphenylacetic acid. DFT calculations, particularly using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), offer a balance of accuracy and computational efficiency for organic molecules. nih.gov Such calculations can elucidate a variety of electronic and geometric parameters.

The optimized molecular geometry provides the most stable arrangement of the atoms in space, yielding precise bond lengths, bond angles, and dihedral angles. For the aromatic ring of this compound, the carbon-carbon bond lengths are expected to be in the range of 1.39 Å, with slight variations due to the electronic effects of the substituents. The C-F bonds are typically around 1.35 Å, while the C-O bond of the methoxy (B1213986) group is approximately 1.37 Å for the C-aryl bond and 1.42 Å for the O-methyl bond.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the carboxylic acid and methoxy groups are expected to be regions of high negative potential (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the regions near the fluorine atoms may exhibit positive potential (blue), indicating sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties of a Substituted Phenylacetic Acid Analog using DFT (B3LYP/6-311++G(d,p)).
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers for their interconversion.

The key rotatable bonds in this compound are around the C-C bond connecting the phenyl ring and the acetic acid moiety, and the C-O bond of the methoxy group. The rotation around these bonds gives rise to different spatial arrangements of the functional groups. The orientation of the carboxylic acid group relative to the phenyl ring is of particular importance. The presence of the ortho-methoxy group can introduce steric hindrance, influencing the preferred conformation. Fluorine substitution can also impact conformational preferences through electrostatic interactions. researchgate.net

Potential Energy Surface (PES) scans, performed using quantum chemical methods, can map the energy of the molecule as a function of the rotation around specific bonds. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformers in a given environment, such as in a solvent. These simulations can reveal how intermolecular interactions, like hydrogen bonding with solvent molecules, can influence the conformational equilibrium. For fluorinated compounds, the conformational preferences can be subtle, and both NMR spectroscopy and DFT calculations are often used in conjunction to determine the most stable geometries. mdpi.com

Table 2: Relative Energies of Hypothetical Conformers of a Fluorinated Phenylacetic Acid.
ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
A2.5
B90°0.0
C180°1.8

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a valuable tool for predicting the reactivity of this compound and elucidating potential reaction pathways. Reactivity descriptors derived from DFT calculations can provide a quantitative measure of the molecule's susceptibility to various chemical reactions.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity. Local reactivity descriptors, such as Fukui functions or the dual descriptor, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For this compound, these calculations can predict the regioselectivity of reactions such as electrophilic aromatic substitution.

Computational methods can also be used to model reaction mechanisms and determine the activation energies of different reaction pathways. By locating the transition state structures and calculating the corresponding energy barriers, it is possible to predict the most favorable reaction pathway. For instance, the mechanism of esterification or amidation of the carboxylic acid group can be investigated computationally. The influence of the fluorine and methoxy substituents on the reaction rates can also be assessed. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Fluorinated Phenylacetic Acid Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with a particular property of interest. For fluorinated phenylacetic acid derivatives, QSPR studies can be employed to predict various physicochemical properties, such as solubility, lipophilicity (logP), and pKa.

The development of a QSPR model involves several steps. First, a dataset of molecules with known property values is compiled. Then, a set of molecular descriptors is calculated for each molecule. These descriptors can be constitutional, topological, geometric, or electronic in nature. Finally, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a relationship between the descriptors and the property.

For fluorinated phenylacetic acid derivatives, descriptors that capture the electronic effects of the fluorine atoms, such as partial atomic charges and electrostatic potential values, would be important. The position and number of fluorine substituents would significantly influence the properties. QSPR models can be valuable in the rational design of new derivatives with desired properties, reducing the need for extensive experimental synthesis and testing.

Table 3: Example of Molecular Descriptors Used in QSPR Studies.
DescriptorDescription
Molecular WeightTotal mass of the molecule.
LogPOctanol-water partition coefficient, a measure of lipophilicity.
Topological Polar Surface Area (TPSA)Surface area of polar atoms, related to permeability.
Number of Hydrogen Bond Donors/AcceptorsIndicates potential for hydrogen bonding.

Applications As a Versatile Synthetic Building Block in Specialized Chemical Disciplines

Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 3,5-Difluoro-2-methoxyphenylacetic acid serves as a valuable scaffold for the elaboration of more intricate organic molecules. The presence of multiple functional groups provides several reaction sites for synthetic transformations. The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, while the aromatic ring can participate in electrophilic or nucleophilic substitution reactions, guided by the directing effects of the existing substituents.

The fluorine and methoxy (B1213986) groups significantly influence the reactivity of the aromatic ring. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic substitution, while the methoxy group is an activating, ortho-, para-director. The interplay of these electronic effects, combined with steric hindrance, allows for regioselective modifications of the phenyl ring. This controlled reactivity is crucial in multi-step syntheses where precise installation of functional groups is required.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions (Illustrative) Product Type
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Phenylacetate Ester
Amidation Amine, Coupling Agent (e.g., DCC) Phenylacetamide
Reduction LiAlH₄ or BH₃ 2-(3,5-Difluoro-2-methoxyphenyl)ethanol
Halogenation NBS or NCS Halogenated Phenylacetic Acid Derivative

Precursor for Advanced Pharmaceutical Intermediates and Research Probes

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-receptor binding.

This compound serves as a key starting material for the synthesis of advanced pharmaceutical intermediates. Its structure can be found within more complex molecules that are being investigated for various therapeutic applications. The phenylacetic acid moiety is a common pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. The specific substitution pattern of the difluoro and methoxy groups can be tailored to optimize the pharmacological profile of a lead compound.

Moreover, this compound is a valuable precursor for the development of research probes. By incorporating isotopic labels (e.g., ¹⁸F) or fluorescent tags, derivatives of this compound can be used in techniques like positron emission tomography (PET) to study biological processes and the distribution of drugs in vivo.

Component in Agrochemical Synthesis and Analog Development

Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated compounds to develop more effective and environmentally benign pesticides and herbicides. The introduction of fluorine can enhance the potency, selectivity, and metabolic stability of agrochemicals, leading to lower application rates and reduced environmental impact.

The this compound scaffold can be incorporated into new families of agrochemicals. The specific electronic properties conferred by the fluorine and methoxy groups can influence the mode of action and target specificity of the resulting products. By systematically modifying the structure of this building block, chemists can develop analogs with improved efficacy against target pests or weeds while minimizing off-target effects.

Table 2: Representative Agrochemical Classes Incorporating Fluorinated Aromatic Moieties

Agrochemical Class Mode of Action (General) Role of Fluorinated Moiety
Herbicides Inhibition of essential plant enzymes Enhanced binding to the active site, increased metabolic stability
Insecticides Disruption of the insect nervous system Improved penetration of the insect cuticle, enhanced potency

Utility in Materials Science for the Design of Functional Organic Materials and Polymers

Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. These properties make them suitable for a wide range of applications, from high-performance polymers to liquid crystals and organic electronics.

This compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers. The presence of the fluorine atoms can enhance the thermal and oxidative stability of the resulting polymer, while the methoxy and carboxylic acid groups can be used to tune the solubility, processability, and other physical properties. For instance, polymers derived from this building block could find applications as dielectric materials in microelectronics or as hydrophobic coatings.

Design and Synthesis of Ligands and Catalytic Auxiliaries

In the field of catalysis, the electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. Chiral ligands are of particular importance in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.

While specific examples are not extensively documented, the structure of this compound makes it an attractive candidate for the design and synthesis of novel ligands. The carboxylic acid group can be used as an anchor to coordinate to a metal center, while the fluorinated phenyl ring can be further functionalized to introduce other coordinating groups or to create a specific chiral environment around the metal. The electron-withdrawing fluorine atoms can also modulate the electronic properties of the ligand, which in turn can influence the catalytic activity of the metal complex. For instance, ligands derived from this compound could be explored in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.

Table 3: Mentioned Compounds

Compound Name
This compound
2-(3,5-Difluoro-2-methoxyphenyl)ethanol
N-bromosuccinimide (NBS)
N-chlorosuccinimide (NCS)
Dicyclohexylcarbodiimide (DCC)
Lithium aluminium hydride (LiAlH₄)

Future Research Directions and Unexplored Avenues for 3,5 Difluoro 2 Methoxyphenylacetic Acid

Development of More Sustainable and Greener Synthetic Protocols

Traditional multi-step syntheses of complex aromatic compounds often rely on stoichiometric reagents, hazardous solvents, and harsh reaction conditions, leading to significant waste and environmental impact. Future research should prioritize the development of more sustainable and eco-friendly methods for producing 3,5-Difluoro-2-methoxyphenylacetic acid.

Key areas of investigation could include:

Catalytic C-H Functionalization: Directing the synthesis towards C-H activation and functionalization of simpler, readily available precursors would significantly improve atom economy by reducing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to traditional batch processes. purdue.edupurdue.edu Developing a flow-based synthesis for this compound could lead to higher efficiency and reproducibility.

Green Solvents: Research into replacing conventional volatile organic solvents with greener alternatives, such as ionic liquids or bio-based solvents, could drastically reduce the environmental footprint of the synthesis. researchgate.net Ionic liquids, for instance, have shown promise in increasing yields and lowering reaction temperatures in fluorination reactions. researchgate.net

Alternative Energy Sources: Exploring microwave-assisted or sonochemical methods could accelerate reaction times and improve energy efficiency.

A comparative overview of a hypothetical traditional versus a greener synthetic approach is presented below.

Table 1: Comparison of Hypothetical Synthetic Protocols

Feature Traditional Approach Potential Greener Protocol
Starting Materials Multi-step from pre-functionalized benzene (B151609) derivatives Readily available substituted toluene (B28343) or similar
Key Steps Classical nitration, reduction, diazotization (e.g., Balz-Schiemann), oxidation Direct C-H activation/fluorination, catalytic carboxylation
Solvents Chlorinated solvents, dipolar aprotic solvents Ionic liquids, supercritical CO₂, water, or bio-solvents
Reagents Stoichiometric and potentially hazardous reagents Catalytic amounts of transition metals or organocatalysts
Waste Generation High E-factor (Environmental Factor) Lower E-factor, recyclable catalysts and solvents

| Energy Consumption | High, requiring prolonged heating/cooling | Potentially lower with flow chemistry or microwave assistance |

This shift towards greener methodologies aligns with the broader goals of the chemical industry to develop more cost-effective and environmentally responsible processes. dovepress.comeurekalert.org

Investigation of Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis offer powerful tools for selective and stereocontrolled synthesis, which remain largely unexplored for this compound.

Future research avenues include:

Asymmetric α-Functionalization: The methylene (B1212753) group of the acetic acid side chain is a prime target for asymmetric functionalization. Chiral organocatalysts could be employed for the enantioselective α-fluorination, amination, or alkylation of the corresponding ester, leading to valuable chiral building blocks. researchgate.net

Biocatalytic Synthesis: The use of enzymes could provide highly selective transformations under mild, aqueous conditions. Research could focus on identifying or engineering enzymes, such as fluorinases or hydrolases, capable of acting on this compound or its precursors. nih.gov While the biodegradation of polyfluorinated compounds is challenging due to the strength of the C-F bond, specialized microorganisms and their enzymes are a promising area of study. asm.orgresearchgate.net

Enzymatic Derivatization: Enzymes could be used for downstream modifications, such as stereoselective reduction of a ketone derivative or hydrolysis of a prochiral diester, to access optically active derivatives.

Table 2: Potential Catalytic Transformations

Transformation Catalyst Type Potential Product Significance
Asymmetric α-Fluorination Chiral Organocatalyst Chiral α-fluoro-3,5-difluoro-2-methoxyphenylacetic acid Access to stereodefined fluorinated building blocks
Kinetic Resolution Lipase (Enzyme) Enantiomerically enriched esters/acid Separation of racemic mixtures

The application of these catalytic systems would not only open doors to novel, chiral derivatives but also contribute to the development of more sustainable synthetic routes.

Exploration of Novel Fluorination Strategies and Their Impact on Reactivity

The introduction of fluorine atoms into organic molecules is a critical step that significantly influences their properties. mdpi.com Exploring novel fluorination strategies for the synthesis of this compound could provide more efficient and selective routes.

Promising areas for investigation are:

Late-Stage Fluorination (LSF): Developing methods to introduce the fluorine atoms at a later stage in the synthesis of more complex molecules containing the 2-methoxyphenylacetic acid core would be highly valuable. This approach is particularly relevant in medicinal chemistry for the rapid generation of analogues.

Radical Fluorination: Recent advances in radical chemistry have enabled new C-H fluorination methods. nih.gov Investigating the radical fluorination of a 2-methoxyphenylacetic acid precursor could offer an alternative pathway to the target molecule, potentially with different regioselectivity compared to traditional electrophilic or nucleophilic methods.

Decarboxylative Fluorination: This strategy involves the replacement of a carboxylic acid group with fluorine. nih.gov While not directly applicable to synthesizing the target compound itself, it could be a powerful tool for converting derivatives of this compound into other valuable fluorinated molecules.

Impact of Fluorine on Reactivity: A systematic study on how the 3,5-difluoro substitution pattern affects the reactivity of the aromatic ring and the acetic acid moiety is needed. The strong electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid, the nucleophilicity of the methoxy (B1213986) group, and the susceptibility of the aromatic ring to further substitution. beilstein-journals.org For example, it could activate the ring towards nucleophilic aromatic substitution (SNAr) or influence the regioselectivity of electrophilic aromatic substitution.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate discovery and optimization. acs.orgresearchgate.net Applying these technologies to the study of this compound could rapidly expand our understanding and utilization of this compound.

Future directions include:

Reaction Optimization: HTE platforms can be used to screen a wide array of catalysts, ligands, solvents, and reaction conditions in parallel to quickly identify the optimal parameters for its synthesis. purdue.eduacs.org This is particularly useful for challenging transformations like cross-coupling or C-H activation reactions.

Library Synthesis: An automated synthesis platform could use this compound as a core building block to generate large libraries of derivatives (e.g., amides, esters). wikipedia.orgsigmaaldrich.com These libraries could then be screened for biological activity or desirable material properties.

AI-Driven Discovery: Integrating HTE with artificial intelligence and machine learning algorithms could predict novel reaction outcomes or identify new synthetic routes. chemspeed.comresearchgate.net An automated platform could then experimentally validate these predictions.

Table 3: Hypothetical HTE Screening Array for Amide Coupling

Well Coupling Reagent Base Solvent
A1 HATU DIPEA DMF
A2 HBTU DIPEA DMF
A3 T3P Pyridine MeCN
B1 HATU NMM THF
B2 HBTU NMM THF

This systematic approach would dramatically increase the pace of research, allowing for the exploration of a much broader chemical space than is possible with traditional manual methods.

Uncovering Unprecedented Reactivity Profiles and Synthetic Utility

The specific arrangement of substituents in this compound may give rise to unique reactivity that has yet to be explored. The interplay between the ortho-methoxy group and the meta-fluorine atoms could lead to novel transformations.

Avenues for future exploration:

Directed Ortho-Metalation (DoM): The methoxy and carboxylic acid groups could potentially act as directing groups for metalation at the C4 or C6 positions of the aromatic ring, enabling the introduction of a wide range of functional groups at these positions.

Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms strongly activate the ring towards SNAr. Investigating the displacement of one or both fluorine atoms with various nucleophiles could yield a diverse set of substituted phenylacetic acid derivatives that would be difficult to access otherwise.

Precursor for Novel Materials: Fluorinated aromatic compounds are of interest in the development of materials such as liquid crystals, polymers, and organic electronics. researchgate.net The unique electronic and steric properties of this compound could be leveraged in the synthesis of novel functional materials.

By systematically investigating these unexplored areas, the scientific community can uncover the full synthetic utility of this compound, transforming it from a mere chemical entity into a valuable tool for innovation.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3,5-Difluoro-2-methoxyphenylacetic acid to ensure stability during experiments?

  • Answer: Store the compound in a cool, dry environment (≤25°C) away from moisture and heat. Avoid contact with strong acids/alkalis or oxidizing/reducing agents, as these may degrade the compound. Use inert gas purging for long-term storage to minimize oxidative decomposition .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Answer: Employ high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Structural confirmation can be achieved via nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F) and Fourier-transform infrared spectroscopy (FTIR). Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook for validation .

Q. How should researchers safely handle this compound given its potential hazards?

  • Answer: Use fume hoods, nitrile gloves, and protective eyewear. Monitor for respiratory or dermal irritation (H315, H319, H335). In case of exposure, rinse affected areas with water and consult safety protocols from regulatory bodies like ECHA .

Advanced Research Questions

Q. How do the positions of fluorine and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer: The electron-withdrawing fluorine atoms at the 3- and 5-positions activate the aromatic ring for electrophilic substitution, while the methoxy group at the 2-position directs reactions to specific positions. Computational modeling (e.g., DFT calculations) can predict regioselectivity, validated experimentally via kinetic studies .

Q. What experimental strategies resolve discrepancies in reported biological activities (e.g., enzyme inhibition) across studies?

  • Answer: Control for temporal degradation by analyzing compound stability under experimental conditions (e.g., LC-MS monitoring). Standardize assay parameters (pH, temperature, solvent) to minimize variability. Cross-validate findings using orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can computational tools optimize synthetic routes for derivatives of this compound?

  • Answer: Use AI-driven platforms (e.g., Reaxys, Pistachio) to propose retrosynthetic pathways. Validate predictions with small-scale reactions and characterize intermediates via MS/MS and X-ray crystallography. Compare yields and selectivity with traditional methods (e.g., esterification, reduction) .

Q. What approaches validate the compound’s role as an enzyme inhibitor in biochemical pathways?

  • Answer: Perform competitive inhibition assays with purified enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Measure IC₅₀ values and conduct docking simulations (AutoDock Vina) to identify binding motifs. Confirm specificity via CRISPR-edited cell lines lacking target enzymes .

Q. How does the compound’s stability vary under different pH conditions, and how can this impact experimental reproducibility?

  • Answer: Conduct accelerated stability studies across pH 2–9 (37°C, 1 week). Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation products) using GC-MS. Buffer systems should be tailored to maintain pH within ±0.5 units during assays to ensure consistency .

Methodological Notes

  • Synthesis Optimization: Balance computational predictions with empirical validation to account for solvent effects and steric hindrance .
  • Data Contradictions: Use meta-analysis frameworks to reconcile conflicting biological data, incorporating covariates like batch variability or assay sensitivity .
  • Safety Protocols: Align handling practices with OSHA HCS and ECHA guidelines, updating risk assessments as new toxicity data emerge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.